Optimized In Vitro Potency Within the OCF₃ Analog Subseries
Among the trifluoromethoxy (OCF₃) substituted analogs in the 6-amino-oxadiazolopyrazine series, SHS4121705 (para-OCF₃, 12i) demonstrates the best balance of potency and efficacy. It exhibits an EC50 of 4.3 μM with 64% of BAM15 maximal OCR in L6 myoblast cells, whereas the ortho-OCF₃ analog 12g shows a higher EC50 of 7.1 μM and the meta-OCF₃ analog 12h shows 5.1 μM [1]. More importantly, when compared to other highly efficacious but less potent analogs such as 12j (84% BAM15 OCR, EC50 6.3 μM) and 12m (86% BAM15 OCR, EC50 7.0 μM), SHS4121705 achieves comparable efficacy at 1.5–1.6× lower concentration, translating to a lower required dose for equivalent metabolic stimulation [1].
| Evidence Dimension | In vitro mitochondrial uncoupling potency |
|---|---|
| Target Compound Data | EC50 = 4.3 ± 0.7 μM; 64% of BAM15 maximal OCR |
| Comparator Or Baseline | 12j (EC50 = 6.3 ± 0.7 μM; 84% BAM15 OCR); 12m (EC50 = 7.0 ± 1.3 μM; 86% BAM15 OCR); 12g (EC50 = 7.1 ± 0.5 μM); 12h (EC50 = 5.1 ± 0.4 μM) |
| Quantified Difference | SHS4121705 EC50 is 1.5× lower than 12j, 1.6× lower than 12m, 1.7× lower than 12g, and 1.2× lower than 12h |
| Conditions | L6 rat myoblast cells; Agilent Seahorse XF analyzer; 90-min dose–response; data normalized to BAM15 positive control |
Why This Matters
Lower EC50 translates to reduced compound consumption in screening campaigns and a wider therapeutic window in cell-based assays.
- [1] Salamoun, J. M., et al. (2020). 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(11), 6203–6224. (See Table 1 for OCR and EC50 data.) View Source
